N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide
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Overview
Description
2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of nitro groups and triazole rings
Preparation Methods
The synthesis of 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of nitro groups. The final step involves the formation of the hydrazide linkage. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases
Scientific Research Applications
2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and energetic materials
Mechanism of Action
The mechanism of action of 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitro groups and triazole rings play a crucial role in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Exhibits low sensitivity and high thermal stability.
1-(3-azido-1H-1,2,4-triazol-5-yl)-1H-tetrazole: Used in nitrogen-rich gas generators.
These compounds share structural similarities with 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE but differ in their specific applications and properties.
Properties
Molecular Formula |
C11H9N7O5 |
---|---|
Molecular Weight |
319.23 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H9N7O5/c19-10(6-16-7-12-11(15-16)18(22)23)14-13-5-8-2-1-3-9(4-8)17(20)21/h1-5,7H,6H2,(H,14,19)/b13-5+ |
InChI Key |
BAPIXXIVCMZLIG-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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